molecular formula C10H9NS B184378 2-Methylisoquinoline-1-thione CAS No. 14945-74-5

2-Methylisoquinoline-1-thione

Cat. No. B184378
CAS RN: 14945-74-5
M. Wt: 175.25 g/mol
InChI Key: IEXYLQOPBXUDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylisoquinoline-1-thione is a heterocyclic compound with a molecular formula of C10H9NS. It is a yellow crystalline solid that is used in various scientific research applications. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.

Mechanism of Action

The mechanism of action of 2-Methylisoquinoline-1-thione involves the inhibition of enzymes involved in cellular signaling pathways. The compound has been found to irreversibly bind to the active site of certain enzymes, leading to their inactivation. This inactivation can result in altered cellular responses and provide insight into the mechanisms underlying various diseases.
Biochemical and Physiological Effects:
2-Methylisoquinoline-1-thione has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a valuable tool in the study of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methylisoquinoline-1-thione in lab experiments include its ability to inhibit the activity of certain enzymes, providing insight into the mechanisms underlying various diseases. Additionally, the compound exhibits various biochemical and physiological effects, making it a valuable tool in the study of cellular processes. However, the limitations of using 2-Methylisoquinoline-1-thione include its potential toxicity and the need for careful handling and disposal.

Future Directions

For research involving 2-Methylisoquinoline-1-thione include the investigation of its potential as a cancer therapy. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and antioxidant properties. The compound's potential toxicity should also be further investigated to ensure its safe use in lab experiments.
In conclusion, 2-Methylisoquinoline-1-thione is a valuable tool in various scientific research applications. Its ability to inhibit the activity of certain enzymes and exhibit various biochemical and physiological effects make it a promising candidate for the study of cellular processes and disease mechanisms. Further research is needed to fully understand its potential as a cancer therapy and to ensure its safe use in lab experiments.

Synthesis Methods

The synthesis of 2-Methylisoquinoline-1-thione can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-1,2-dihydroisoquinoline with sulfur in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-Methylisoquinoline-1-thione.

Scientific Research Applications

2-Methylisoquinoline-1-thione has been extensively used in various scientific research applications. One of its primary uses is in the study of cellular processes. The compound has been found to inhibit the activity of certain enzymes, such as tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition can lead to altered cellular responses, providing insight into the mechanisms underlying various diseases.

properties

CAS RN

14945-74-5

Product Name

2-Methylisoquinoline-1-thione

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-methylisoquinoline-1-thione

InChI

InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3

InChI Key

IEXYLQOPBXUDSK-UHFFFAOYSA-N

SMILES

CN1C=CC2=CC=CC=C2C1=S

Canonical SMILES

CN1C=CC2=CC=CC=C2C1=S

Other CAS RN

14945-74-5

synonyms

2-methyl-1(2H)-thioisoquinolone

Origin of Product

United States

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